molecular formula C6H8ClIO2S B2776467 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2470436-03-2

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No.: B2776467
CAS No.: 2470436-03-2
M. Wt: 306.54
InChI Key: XXBAZOAWYMFZPC-UHFFFAOYSA-N
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Description

The compound “(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a complex organic molecule. It is related to the compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide”, which has a CAS Number of 2242694-00-2 .


Synthesis Analysis

The synthesis of related compounds, such as 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes, has been reported . The strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .


Molecular Structure Analysis

The molecular structure of the related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is given by the InChI code 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and other BCPs . They can bear carbon and halogen substituents under exceptionally mild reaction conditions .


Physical And Chemical Properties Analysis

The related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” has a molecular weight of 251.07 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Radical-Mediated Chemical Transformations

Bicyclo[1.1.1]pentane (BCP) derivatives, including those potentially related to the query compound, have shown significant application in medicinal chemistry due to their bioisostere properties. For example, radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane provide efficient routes to sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives. These processes feature broad functional group tolerance, high product diversity, and excellent atom-economy under mild photochemical conditions (Wu et al., 2021).

N,C-Difunctionalization Strategies

The development of 1,3-disubstituted bicyclo[1.1.1]pentylamines (BCPAs) utilizing a twofold radical functionalization strategy highlights the growing importance of BCP derivatives in pharmaceutical research. These strategies facilitate the synthesis of aniline-like isosteres, expanding the toolkit for drug design and discovery (Pickford et al., 2021).

Electrochemical Properties and Ionic Liquids

The electrochemical investigation of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid elucidates the potential of methanesulfonyl chloride derivatives in energy storage applications. Sodium can be reversibly intercalated into vanadium pentoxide films prepared by the sol–gel route, indicating a role in enhancing the performance of cathode materials for batteries (Su, Winnick, & Kohl, 2001).

Molecular Structure Studies

Research on the molecular structure of methane sulfonyl chloride by electron diffraction provides fundamental insights into the geometrical parameters of sulfonyl chloride compounds. Understanding these structures is crucial for their application in synthesis and reactivity studies (Hargittai & Hargittai, 1973).

Properties

IUPAC Name

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClIO2S/c7-11(9,10)4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBAZOAWYMFZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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